
(1R,2S)-2-phenylmethoxycarbonylcyclobutane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2S)-2-phenylmethoxycarbonylcyclobutane-1-carboxylate: is a chiral compound with significant interest in organic chemistry due to its unique structural features and potential applications. This compound contains a cyclobutane ring substituted with a phenylmethoxycarbonyl group and a carboxylate group, making it a valuable intermediate in the synthesis of various complex molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S)-2-phenylmethoxycarbonylcyclobutane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable cyclobutane derivative with phenylmethoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high stereoselectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems might be employed to maintain consistent reaction conditions and high throughput.
化学反応の分析
Types of Reactions: (1R,2S)-2-phenylmethoxycarbonylcyclobutane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: In organic synthesis, (1R,2S)-2-phenylmethoxycarbonylcyclobutane-1-carboxylate serves as a valuable intermediate for constructing complex molecules, particularly in the synthesis of chiral compounds.
Biology and Medicine: The compound’s chiral nature makes it useful in the development of pharmaceuticals, where stereochemistry plays a crucial role in drug efficacy and safety. It can be used in the synthesis of chiral drugs or as a building block for biologically active molecules.
Industry: In the chemical industry, this compound can be utilized in the production of fine chemicals, agrochemicals, and materials science applications.
作用機序
The mechanism of action of (1R,2S)-2-phenylmethoxycarbonylcyclobutane-1-carboxylate depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations due to its functional groups. In biological systems, its mechanism would be related to its interaction with specific molecular targets, such as enzymes or receptors, influenced by its stereochemistry.
類似化合物との比較
- (1R,2S)-2-phenylcyclopropanecarboxylate
- (1R,2S)-2-phenylmethoxycarbonylcyclopropane-1-carboxylate
Comparison: Compared to similar compounds, (1R,2S)-2-phenylmethoxycarbonylcyclobutane-1-carboxylate has a larger ring size, which can influence its reactivity and the types of reactions it undergoes. The presence of the phenylmethoxycarbonyl group also adds steric and electronic effects that can affect its chemical behavior and applications.
This compound’s unique combination of structural features and reactivity makes it a valuable tool in various fields of scientific research and industrial applications.
特性
CAS番号 |
648432-92-2 |
|---|---|
分子式 |
C13H13O4- |
分子量 |
233.24 g/mol |
IUPAC名 |
(1R,2S)-2-phenylmethoxycarbonylcyclobutane-1-carboxylate |
InChI |
InChI=1S/C13H14O4/c14-12(15)10-6-7-11(10)13(16)17-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,14,15)/p-1/t10-,11+/m1/s1 |
InChIキー |
QPQJKZNHXUCVLC-MNOVXSKESA-M |
異性体SMILES |
C1C[C@@H]([C@@H]1C(=O)[O-])C(=O)OCC2=CC=CC=C2 |
正規SMILES |
C1CC(C1C(=O)[O-])C(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~1~-[1-(Naphthalen-1-yl)ethyl]-N~2~-(2-phenylpropyl)ethane-1,2-diamine](/img/structure/B12601471.png)
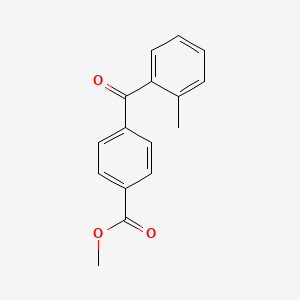
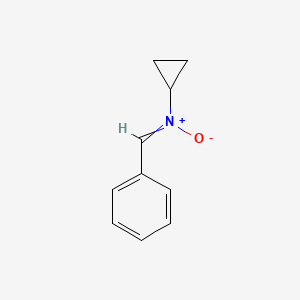
![[(Anthracen-9-yl)methyl]methylcarbamodithioic acid](/img/structure/B12601486.png)
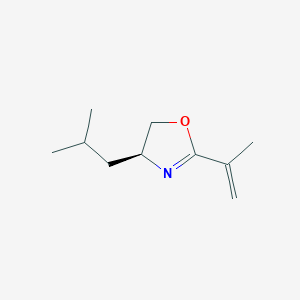
![(6S)-6-[2-(4-Nitrophenyl)ethenyl]-5,6-dihydro-2H-pyran-2-one](/img/structure/B12601492.png)
![[(1-Ethyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde](/img/structure/B12601507.png)
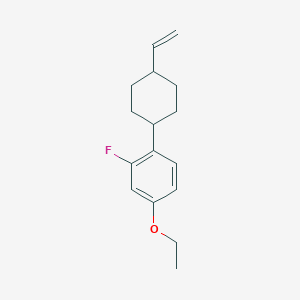
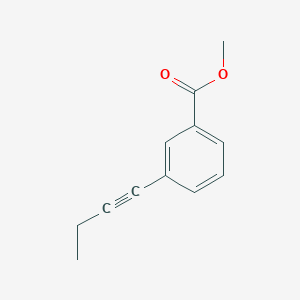
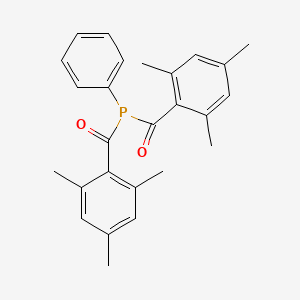
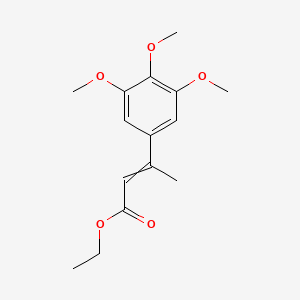
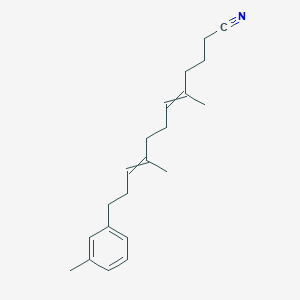
![4-Ethoxy-6-[4-(trifluoromethyl)phenyl]pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12601540.png)
![[3-([1,1'-Biphenyl]-4-yl)azulen-1-yl](phenyl)methanone](/img/structure/B12601542.png)
